molecular formula C14H20INO B4551735 N-(2-ethyl-4-iodophenyl)hexanamide

N-(2-ethyl-4-iodophenyl)hexanamide

Cat. No.: B4551735
M. Wt: 345.22 g/mol
InChI Key: CGQXLVHVNFGBRJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-4-iodophenyl)hexanamide is a synthetic aromatic amide characterized by a hexanamide backbone (C₆H₁₁CONH-) attached to a 2-ethyl-4-iodophenyl group. The iodine substituent at the para position and the ethyl group at the ortho position confer distinct steric and electronic properties. Based on structural analogs (e.g., N-(2-iodo-4-methylphenyl)hexanamide), the molecular formula is inferred as C₁₄H₁₉INO (molecular weight ≈ 343.19 g/mol). The iodine atom increases molecular weight and lipophilicity, while the ethyl group introduces steric bulk compared to smaller substituents like methyl or nitro groups .

Properties

IUPAC Name

N-(2-ethyl-4-iodophenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO/c1-3-5-6-7-14(17)16-13-9-8-12(15)10-11(13)4-2/h8-10H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQXLVHVNFGBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)I)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-4-iodophenyl)hexanamide typically involves the following steps:

    Iodination: The introduction of the iodine atom into the phenyl ring is achieved through electrophilic aromatic substitution. A common reagent for this step is iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent.

    Amidation: The hexanamide moiety is introduced through an amidation reaction. This can be achieved by reacting the iodinated phenyl compound with hexanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-4-iodophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylhexanamide.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-ethyl-4-iodobenzoic acid.

    Reduction: Formation of N-(2-ethylphenyl)hexanamide.

    Substitution: Formation of N-(2-ethyl-4-hydroxyphenyl)hexanamide or N-(2-ethyl-4-aminophenyl)hexanamide.

Scientific Research Applications

N-(2-ethyl-4-iodophenyl)hexanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-4-iodophenyl)hexanamide involves its interaction with specific molecular targets. The iodine atom in the compound can facilitate the formation of halogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-(2-ethyl-4-iodophenyl)hexanamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-ethyl, 4-iodo C₁₄H₁₉INO 343.19 High lipophilicity; steric bulk
N-(2-nitrophenyl)hexanamide 2-nitro C₁₂H₁₅N₂O₃ 235.26 IC₅₀ = 94 µM (LuxR-QS antagonist)
N-(2-iodo-4-methylphenyl)hexanamide 2-iodo, 4-methyl C₁₃H₁₈INO 331.19 Moderate lipophilicity; compact substituents
2-ethyl-N-(2-phenylethyl)hexanamide 2-phenylethyl C₁₆H₂₅NO 247.38 Aromatic interactions; no halogen
Key Observations:
  • Iodo vs. Nitro Groups: The iodine atom in this compound is larger and less electronegative than the nitro group in N-(2-nitrophenyl)hexanamide.
  • Ethyl vs.
  • Phenylethyl vs. Iodoethyl : The absence of iodine in 2-ethyl-N-(2-phenylethyl)hexanamide reduces molecular weight and alters electronic properties, favoring aromatic π-π interactions .
N-(2-nitrophenyl)hexanamide (Compound 2 ):
  • Activity : Acts as a LuxR-QS antagonist with an IC₅₀ of 94 µM.
  • Binding Mode : Docking studies reveal hydrogen bonds between the nitro group and Trp66/Asp79 in LuxR. The hexanamide chain occupies the hydrophobic pocket .
N-(2-iodo-4-methylphenyl)hexanamide :
  • Structural Insight : The methyl group at the para position allows tighter packing in hydrophobic environments compared to the ethyl group.
  • Implications : The ethyl substituent in the target compound may reduce binding affinity in sterically constrained pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethyl-4-iodophenyl)hexanamide
Reactant of Route 2
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